molecular formula C12H11N3O2S2 B13902625 Methyl [(1,3-dioxo-1H-isoindol-2(3H,4H,7H)-yl)methyl] cyanocarbonimidodithioate CAS No. 845878-93-5

Methyl [(1,3-dioxo-1H-isoindol-2(3H,4H,7H)-yl)methyl] cyanocarbonimidodithioate

Cat. No.: B13902625
CAS No.: 845878-93-5
M. Wt: 293.4 g/mol
InChI Key: IRFZAROOUYRIOM-UHFFFAOYSA-N
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Description

Methyl [(1,3-dioxo-1H-isoindol-2(3H,4H,7H)-yl)methyl] cyanocarbonimidodithioate is a complex organic compound with a unique structure that includes an isoindole ring and a cyanocarbonimidodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(1,3-dioxo-1H-isoindol-2(3H,4H,7H)-yl)methyl] cyanocarbonimidodithioate typically involves the reaction of isoindole derivatives with cyanocarbonimidodithioate precursors. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl [(1,3-dioxo-1H-isoindol-2(3H,4H,7H)-yl)methyl] cyanocarbonimidodithioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon or platinum oxide. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Methyl [(1,3-dioxo-1H-isoindol-2(3H,4H,7H)-yl)methyl] cyanocarbonimidodithioate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of methyl [(1,3-dioxo-1H-isoindol-2(3H,4H,7H)-yl)methyl] cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(1,3-dioxo-1H-isoindol-2(3H,4H,7H)-yl)methyl] cyanocarbonimidodithioate is unique due to its cyanocarbonimidodithioate group, which imparts distinct chemical properties and reactivity compared to other isoindole derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

845878-93-5

Molecular Formula

C12H11N3O2S2

Molecular Weight

293.4 g/mol

IUPAC Name

[(1,3-dioxo-4,7-dihydroisoindol-2-yl)methylsulfanyl-methylsulfanylmethylidene]cyanamide

InChI

InChI=1S/C12H11N3O2S2/c1-18-12(14-6-13)19-7-15-10(16)8-4-2-3-5-9(8)11(15)17/h2-3H,4-5,7H2,1H3

InChI Key

IRFZAROOUYRIOM-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC#N)SCN1C(=O)C2=C(C1=O)CC=CC2

Origin of Product

United States

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